molecular formula C11H14BrI B14050926 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene

Cat. No.: B14050926
M. Wt: 353.04 g/mol
InChI Key: UNXHCYUYXNYYCY-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene (C₁₁H₁₄BrI, MW: 353.04 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (at position 1), iodine (position 4), and an ethyl group (position 3), along with a bromopropyl chain at position 1 . This unique substitution pattern confers distinct electronic and steric properties, enabling versatile applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its bromine and iodine atoms facilitate nucleophilic substitution and cross-coupling reactions, while the ethyl group enhances lipophilicity, influencing biological interactions .

Properties

Molecular Formula

C11H14BrI

Molecular Weight

353.04 g/mol

IUPAC Name

4-(3-bromopropyl)-2-ethyl-1-iodobenzene

InChI

InChI=1S/C11H14BrI/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

UNXHCYUYXNYYCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCBr)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The compound’s biological and chemical properties are highly sensitive to substituent type and position. Key comparisons include:

Compound Name Substituents (Positions) Key Differences vs. Target Compound Reactivity/Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene Difluoromethoxy (3), I (4) Difluoromethoxy vs. ethyl group; enhanced electronegativity and metabolic stability Potential enzyme inhibition; fluorinated probes
1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene Ethoxy (3), I (2) Ethoxy vs. ethyl; iodine at position 2 vs. 4 Altered electronic properties for Suzuki coupling
1-(3-Bromopropyl)-3-chloro-4-iodobenzene Cl (3), I (4) Chlorine vs. ethyl; smaller halogen at position 3 Faster nucleophilic substitution due to Cl’s leaving group ability
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene Ethoxy (2), I (4) Ethoxy at position 2 vs. ethyl at 3 Modified steric hindrance for ligand-receptor binding

Key Findings :

  • Electron-Withdrawing Groups (e.g., difluoromethoxy) : Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .
  • Halogen Position : Iodine at position 4 (para to bromopropyl) improves cross-coupling efficiency compared to meta or ortho positions .
  • Ethyl vs. Alkoxy Groups : Ethyl improves lipophilicity for membrane permeability in drug design, while alkoxy groups (e.g., ethoxy) enhance solubility in polar solvents .
Halogen Substitution Patterns

Halogen composition significantly impacts reactivity and biological activity:

Compound Name Halogens (Positions) Key Differences Applications
1-(3-Bromopropyl)-4-fluoro-2-iodobenzene F (4), I (2) Fluorine (electron-withdrawing) vs. ethyl Antimicrobial activity; PET imaging probes
1-(3-Chloropropyl)-3-ethyl-4-iodobenzene Cl (1), I (4) Chlorine vs. bromine on propyl chain Lower reactivity in SN2 reactions
1-Bromo-3-chloropropane Br, Cl (no aromatic ring) Simpler aliphatic structure Limited use in aromatic cross-coupling

Key Findings :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving group ability in substitution reactions compared to chlorine .
  • Iodine’s Role : Iodine’s low electronegativity facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

Key Findings :

  • Ethyl Group : Enhances penetration into hydrophobic enzyme pockets, critical for kinase inhibition .
  • Difluoromethoxy Group : Mimics methoxy groups in COX-2 inhibitors while resisting metabolic oxidation .

Biological Activity

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene is an aromatic halide characterized by a benzene ring with bromine and iodine substituents, along with an ethyl group. This compound has garnered attention due to its potential biological activities, which are largely influenced by the presence of halogens that can interact with various biological systems.

  • Molecular Formula : C_11H_12BrI
  • Molecular Weight : Approximately 353.04 g/mol
  • Structure : The compound's structure allows for significant reactivity, particularly in synthetic organic chemistry.

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, insights can be drawn from studies on structurally similar compounds. The presence of halogen atoms in such compounds often leads to interactions with enzymes and receptors, potentially resulting in inhibitory effects or modulation of biological pathways.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. For instance, halogenated aromatic compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.
  • Anticancer Potential : Similar halogenated compounds have been investigated for their anticancer properties. The electrophilic nature of these compounds allows them to interact with nucleophilic sites on biomolecules, which could lead to alterations in protein functions and potentially inhibit cancer cell proliferation.
  • Enzyme Interaction Studies : The compound's ability to bind with molecular targets suggests it could serve as a biochemical probe for investigating enzyme mechanisms and protein interactions. This is particularly relevant in the context of drug design and development .

Case Study 1: Antimicrobial Activity

Research on related halogenated compounds has demonstrated significant antimicrobial activity. For example, studies have shown that certain brominated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also exhibit similar efficacy against pathogenic bacteria .

Case Study 2: Anticancer Activity

A study on halogenated phenolic compounds indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Investigating the structural activity relationship (SAR) of these compounds could provide insights into the anticancer potential of this compound .

Interaction Mechanisms

The biological activity of this compound is likely mediated through:

  • Halogen Bonding : The bromine and iodine substituents can facilitate unique bonding interactions with nucleophiles, enhancing the compound's reactivity towards biological targets.
  • Electrophilic Attack : Its electrophilic nature allows it to react with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that can alter the structure and function of these biomolecules.

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